molecular formula C13H19NO4 B15090025 (3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B15090025
M. Wt: 253.29 g/mol
InChI Key: CXZHGLHJAPYLOW-UHFFFAOYSA-N
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Description

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methoxy group, and a carbamic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-hydroxymethyl-5-methoxyphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-carboxy-5-methoxy-phenyl-carbamic acid tert-butyl ester.

    Reduction: Formation of 3-hydroxymethyl-5-methoxy-phenyl-methanol.

    Substitution: Formation of various substituted phenyl-carbamic acid tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzoic acid tert-butyl ester
  • 3,5-Dimethoxybenzoic acid tert-butyl ester
  • 3-Hydroxy-4-methoxybenzoic acid tert-butyl ester

Uniqueness

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-5-methoxyphenyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-5-9(8-15)6-11(7-10)17-4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

CXZHGLHJAPYLOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CO)OC

Origin of Product

United States

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